Cobimetinib (racemate) - 934662-91-6

Cobimetinib (racemate)

Catalog Number: EVT-3167709
CAS Number: 934662-91-6
Molecular Formula: C21H21F3IN3O2
Molecular Weight: 531.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Reactivation of ERK Signaling: Research suggests that reactivation of ERK signaling, a downstream target of MEK, can contribute to acquired resistance to Cobimetinib [].

D. Investigating Potential in Other Cancers:

  • Colorectal Cancer: Studies are underway to evaluate the efficacy of Cobimetinib in combination with Vemurafenib in patients with BRAF-mutated colorectal cancer [].
  • Renal Cell Carcinoma: Preclinical research suggests that Cobimetinib exhibits anti-tumor activity in renal cell carcinoma models and enhances the efficacy of established therapies like Sorafenib and Sunitinib [].
  • Acute Myeloid Leukemia: Cobimetinib is being investigated in combination with other targeted therapies, such as Venetoclax and Idasanutlin, as a potential treatment for AML [, ].
Applications
  • Vemurafenib: Cobimetinib is frequently studied in combination with Vemurafenib, a BRAF inhibitor. This combination has demonstrated improved progression-free survival and overall survival in patients with BRAF V600-mutated melanoma compared to Vemurafenib alone [, ]. This synergistic effect is attributed to the combined inhibition of both BRAF and MEK, key components of the MAPK pathway [].
  • Chemotherapy: Cobimetinib has been investigated in combination with chemotherapy agents like Paclitaxel in triple-negative breast cancer (TNBC) []. Preclinical studies have shown synergistic effects between Cobimetinib and Paclitaxel in inhibiting TNBC cell growth [].
  • Venetoclax: Preclinical studies suggest a synergistic effect when Cobimetinib is combined with Venetoclax, a BCL-2 inhibitor, in AML models. This combination shows promise in overcoming resistance to Venetoclax by downregulating MCL-1, a protein involved in apoptosis regulation [].

B. Exploring Biomarkers for Treatment Response:

  • KRAS and MEK Alterations: In Rosai-Dorfman Disease (RDD), patients with KRAS or MEK mutations exhibited significantly higher response rates and improved progression-free survival when treated with Cobimetinib compared to those without such alterations [].

Vemurafenib

Compound Description: Vemurafenib is a BRAF inhibitor primarily used to treat late-stage melanoma. It works by blocking the activity of the BRAF protein, which is involved in cell growth and survival. In many of the papers provided, vemurafenib is used in combination with cobimetinib to enhance its efficacy in treating melanoma. [, , , , , , , , , ]

Relevance: Vemurafenib, although not structurally related to cobimetinib, is considered a related compound due to its frequent co-administration with cobimetinib in melanoma treatment. [, , , , , , , , , ] Both drugs target the MAPK signaling pathway, with vemurafenib inhibiting BRAF upstream of MEK, which is inhibited by cobimetinib. This combination targets two points in the same pathway, enhancing the antitumor effect and delaying drug resistance.

Trametinib

Compound Description: Trametinib is another MEK inhibitor, similar in function to cobimetinib. It is often used as a comparator to cobimetinib in studies evaluating the efficacy of different MEK inhibitors, including research on melanoma and Erdheim-Chester disease. [, , ]

Relevance: Trametinib is structurally related to cobimetinib (racemate) as both are MEK inhibitors belonging to the same chemical class. They share a similar mechanism of action, targeting the MEK1 and MEK2 kinases within the MAPK pathway. [, , ]

Belvarafenib

Compound Description: Belvarafenib is a potent and selective RAF dimer (type II) inhibitor that demonstrates clinical activity in patients with BRAFV600E- and NRAS-mutant melanoma. []

Relevance: Belvarafenib is considered structurally related to cobimetinib (racemate) because both drugs target the MAPK signaling pathway. While cobimetinib inhibits MEK, belvarafenib acts upstream by inhibiting RAF dimers. This positions them within the same signaling cascade, making them functionally related. []

GDC-0994

Compound Description: GDC-0994 is an ERK inhibitor. In one of the presented studies, it was investigated in combination with cobimetinib for treating advanced solid tumors, but the combination led to overlapping and cumulative toxicities. []

Relevance: GDC-0994 is considered structurally related to cobimetinib (racemate) due to their shared target pathway, the MAPK pathway. [] Although GDC-0994 inhibits ERK, which is downstream of MEK (the target of cobimetinib), both drugs ultimately aim to disrupt this signaling cascade, making them functionally and therapeutically related.

Dabrafenib

Compound Description: Dabrafenib is a BRAF inhibitor, similar in action to vemurafenib, and often used in combination with the MEK inhibitor trametinib. This combination was compared with cobimetinib/vemurafenib in a study evaluating the impact of these therapies on skeletal muscle mass in melanoma patients. []

Relevance: Although not directly structurally related to cobimetinib (racemate), dabrafenib is relevant due to its combined use with trametinib, another MEK inhibitor. [] This combination targets the MAPK pathway similarly to cobimetinib/vemurafenib, making these drug pairs functionally related in the context of melanoma treatment.

Venetoclax

Compound Description: Venetoclax is a BCL-2 inhibitor studied in combination with cobimetinib, with or without atezolizumab, for treating relapsed/refractory multiple myeloma. [, ] The rationale for this combination lies in their potential to enhance efficacy by promoting cell death and increasing anti-tumor immune responses.

Relevance: Although not structurally related to cobimetinib (racemate), venetoclax is considered a related compound in the context of exploring synergistic treatment approaches for multiple myeloma and AML. [, ] Combining cobimetinib's MEK inhibitory action with venetoclax's BCL-2 inhibition is hypothesized to enhance anti-tumor effects.

Idasanutlin

Compound Description: Idasanutlin is an MDM2 antagonist investigated in combination with cobimetinib for its potential synergistic effects in acute myeloid leukemia (AML) models. [, ] The combination was found to be particularly effective in AML cells with a normal karyotype, wild-type TP53, and elevated FLT3 and MDM2 levels.

Relevance: Although not structurally related to cobimetinib (racemate), idasanutlin is considered a related compound in the context of exploring combination therapies for AML. [, ] It functions by inhibiting MDM2, which indirectly activates the tumor suppressor p53. This combined approach, along with cobimetinib's MEK inhibition, aims to induce cell death in AML cells.

Atezolizumab

Compound Description: Atezolizumab is a monoclonal antibody that blocks PD-L1, an immune checkpoint protein. It is often investigated in combination with cobimetinib in various cancer types, including melanoma, triple-negative breast cancer, and biliary tract cancers. [, , , , , , ] The rationale behind this combination lies in the potential for MEK inhibition to enhance the efficacy of immune checkpoint blockade.

Relevance: Although not structurally related to cobimetinib (racemate), atezolizumab is a relevant compound due to its frequent co-administration with cobimetinib in clinical trials across multiple cancer types. [, , , , , , ] This combination seeks to enhance anti-tumor immune responses.

Paclitaxel

Compound Description: Paclitaxel is a chemotherapy medication commonly used in various cancers, including cervical and breast cancer. Studies have investigated the combination of cobimetinib and paclitaxel, indicating a synergistic effect in inhibiting cancer cell growth. [, ]

Relevance: While not structurally related to cobimetinib (racemate), paclitaxel is a relevant compound as their combined use has been explored in cancer treatment. [, ] Studies suggest that cobimetinib can sensitize cancer cells to paclitaxel, potentially leading to enhanced therapeutic outcomes.

Malathion Enantiomers (R-(+)-Malathion and S-(-)-Malathion)

Compound Description: Malathion is a commonly used insecticide that exists as a racemate, meaning a mixture of two enantiomers: R-(+)-malathion and S-(-)-malathion. A study investigated the different toxic effects of these enantiomers on HepG2 cells using metabolomics. []

Relevance: While not directly structurally related to cobimetinib (racemate), the mention of malathion enantiomers is relevant in the context of discussing racemates. [] Cobimetinib is also used as a racemate in clinical settings, highlighting the importance of understanding potential differential activities of enantiomers within a racemic drug.

Properties

CAS Number

934662-91-6

Product Name

Cobimetinib (racemate)

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone

Molecular Formula

C21H21F3IN3O2

Molecular Weight

531.3

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2

InChI Key

BSMCAPRUBJMWDF-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.